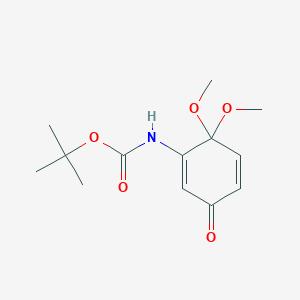

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate

Übersicht

Beschreibung

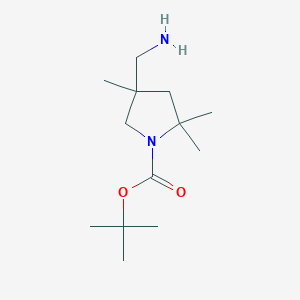

Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate is a chemical compound with the CAS number 175552-82-6 . It has a molecular weight of 269.30 and a molecular formula of C13H19NO5 .

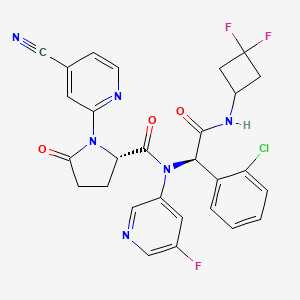

Molecular Structure Analysis

The molecular structure of Tert-butyl (6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-YL)carbamate consists of 38 atoms: 19 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms .Wissenschaftliche Forschungsanwendungen

Stereoselective Synthesis

An efficient stereoselective synthesis method for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate was developed, starting from simple 3-cyclohexene-1-carboxylic acid. This synthesis is crucial for preparing factor Xa inhibitors, highlighting the compound's application in medicinal chemistry (Wang, Ma, Reddy, & Hu, 2017).

Nanofiber Construction and Sensory Materials

The role of tert-butyl moiety in the formation of organogels was studied, leading to the development of strong blue emissive nanofibers. These nanofibers, constructed from benzothizole modified tert-butyl carbazole derivatives, show potential as fluorescent sensory materials for detecting volatile acid vapors (Sun, Xue, Sun, Gong, Wang, & Lu, 2015).

Cyclohexane Oxime Derivatives

A study explored the conformational behavior of trans-3-alkyl-2-chlorocyclohexanones, including tert-butyl derivatives, leading to the formation of oximes and oxime derivatives. This research contributes to understanding the structural behavior of cyclohexanone compounds (Denmark, Dappen, Sear, & Jacobs, 1990).

Catalytic Applications

Research on cyclohexa-1,4-dienes with a tert-butyl group at C3 demonstrated their function as isobutane equivalents when activated by a strong boron Lewis acid. This study opens new avenues for incorporating tertiary alkyl groups into carbon frameworks (Keess & Oestreich, 2017).

Epoxidation of Olefins

Tert-butyl hydroperoxide was used in the metal-catalyzed epoxidation of olefins, highlighting its role in catalysis and the formation of by-products through radical reactions (Sheldon, 1973).

Crystal Structure Analysis

The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was analyzed, revealing its importance as an intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).

Pd-Catalyzed Amidation

A study investigated the Pd-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl(Het) halides, contributing to the field of organic synthesis and pharmaceutical intermediates (Qin, Cui, Zou, Li, Wu, Zhu, & Wu, 2010).

Redox-Active Electrode Materials

Novel poly(3,6-dithienylcarbazole) derivatives, including poly(tert-butyl 2-(3,6-di(thiophen-2-yl)-9H-carbazol-9-yl)acetate), were synthesized for use as redox-active materials in high-performance electrochemical energy storage applications (Yigit & Güllü, 2017).

Eigenschaften

IUPAC Name |

tert-butyl N-(6,6-dimethoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5/c1-12(2,3)19-11(16)14-10-8-9(15)6-7-13(10,17-4)18-5/h6-8H,1-5H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZDQTBBNXGNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=O)C=CC1(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Phenyl-8-(phenylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2993648.png)

![2,4-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2993649.png)

![2-(3,4-dimethylphenyl)-N~8~-(4-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2993651.png)

![7-Methylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B2993652.png)

![(Z)-methyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2993660.png)